Home > Products > Screening Compounds P108013 > (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone - 882229-66-5

(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Catalog Number: EVT-2591895
CAS Number: 882229-66-5
Molecular Formula: C21H20N4O3
Molecular Weight: 376.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a complex organic molecule characterized by the presence of a pyrazole ring, a piperidine moiety, and a nitrophenyl substituent. This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings, which often exhibit significant biological activities.

Source

This compound is derived from various synthetic methodologies that involve the reaction of substituted pyrazoles with piperidine derivatives. The synthesis of pyrazole derivatives has been extensively studied due to their potential pharmacological applications, including anti-inflammatory, analgesic, and antitumor activities .

Classification

The compound can be classified as:

  • Heterocyclic compound: Contains nitrogen in its ring structure.
  • Pyrazole derivative: Features a five-membered ring with two adjacent nitrogen atoms.
  • Piperidine derivative: Contains a six-membered ring with one nitrogen atom.
Synthesis Analysis

Methods

The synthesis of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves multi-step reactions. One common method is the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding pyrazole, followed by acylation with piperidin-1-one.

Technical Details

  1. Condensation Reaction: The initial step involves the formation of a pyrazole through the reaction of 4-nitrobenzaldehyde and phenylhydrazine, typically in an acidic medium.
  2. Acylation: The resulting pyrazole can then be reacted with piperidin-1-one in the presence of a suitable acid catalyst to yield the final product.

This synthetic pathway allows for the introduction of various substituents on the pyrazole ring, enhancing its biological activity .

Molecular Structure Analysis

Structure

The molecular formula for this compound is C18_{18}H20_{20}N4_{4}O2_{2}. The structure consists of:

  • A pyrazole ring (C3_3H3_3N2_2).
  • A piperidine ring (C5_5H10_{10}N).
  • A nitrophenyl group (C6_6H4_4N2_2O2_2).

Data

The compound's melting point and spectral data (NMR, IR) can be utilized to confirm its structure. For instance, characteristic peaks in NMR spectra can indicate the presence of specific hydrogen environments associated with each functional group .

Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in both the piperidine and pyrazole rings can act as nucleophiles.
  2. Electrophilic Aromatic Substitution: The nitrophenyl group can participate in electrophilic substitutions under appropriate conditions.

Technical Details

Reactions involving this compound are often studied for their potential to yield biologically active derivatives. For instance, modifications at the 4-position of the pyrazole can significantly alter its pharmacological properties .

Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For example:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways or tumor growth.

Data

Studies have shown that pyrazole derivatives can modulate various signaling pathways, leading to therapeutic effects against cancer and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can participate in further chemical transformations due to its functional groups.

Relevant data on these properties can be obtained through standard characterization techniques such as melting point determination and spectroscopy .

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry due to its pharmacological properties. It may be explored for:

  • Antitumor Activity: As a lead compound for developing new anticancer agents.
  • Anti-inflammatory Agents: Investigated for reducing inflammation through inhibition of specific pathways.

Research into similar compounds has shown promising results, suggesting that further exploration could lead to significant advancements in therapeutic applications .

Introduction to Pyrazole-Piperidine Hybrids in Medicinal Chemistry

Structural Significance of Pyrazole and Piperidine Moieties in Bioactive Compounds

The pyrazole nucleus (a five-membered di-azaheterocycle) confers exceptional metabolic stability and hydrogen-bonding capability essential for target binding. Its adjacent nitrogen atoms enable dual hydrogen-bond donor/acceptor functionality, facilitating interactions with enzymatic active sites or receptor domains. Pyrazole-containing pharmaceuticals exhibit diverse mechanisms, including kinase inhibition (e.g., Crizotinib targeting ALK/ROS1), androgen receptor antagonism (e.g., Darolutamide), and microtubule modulation [4] [10]. Structure-Activity Relationship (SAR) studies reveal that substitutions at pyrazole N1, C3, and C4 profoundly influence potency and selectivity. For instance, C4-aryl groups enhance π-stacking with hydrophobic enzyme pockets, while N1-aryl modifications improve cellular permeability [1] [4].

Piperidine, a six-membered saturated heterocycle, introduces conformational flexibility and basicity critical for membrane penetration and bioavailability. The tertiary nitrogen (pK~a~ 10.8) facilitates salt formation under physiological conditions, enhancing solubility. As a prevalent pharmacophore in central nervous system (CNS) and anticancer agents, piperidine optimally positions substituents for target engagement via chair-flip dynamics. When linked to pyrazole via a methanone bridge, it extends the molecule’s three-dimensional vectorality, enabling simultaneous interaction with disparate binding subpockets [6] [8].

Table 1: Biologically Active Pyrazole-Piperidine Hybrids and Their Therapeutic Applications

Compound NameCore StructurePrimary Target/ActivityClinical/Preclinical Status
CrizotinibPyrazole-Pyridine-PiperidineALK/ROS1 Kinase InhibitorFDA-approved (NSCLC)
ErdafitinibPyrazole-Quinoxaline-PiperidineFGFR Kinase InhibitorFDA-approved (Urothelial Carcinoma)
RuxolitinibPyrazole-PyrrolopyrimidineJAK1/2 InhibitorFDA-approved (Myelofibrosis)
Exemplar Compound (This Review)(3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl)(piperidinyl)methanoneMicrotubule Disruption / Kinase InhibitionPreclinical Investigation

Hybridization synergizes these attributes:

  • Spatial Configuration: The methanone linker (-C(O)-) imposes near-orthogonal geometry between pyrazole and piperidine, reducing conformational entropy penalties upon target binding [8].
  • Solubility-Lipophilicity Balance: Pyrazole’s polarity counterbalances piperidine’s lipophilicity, achieving calculated logP values (e.g., 2.8–4.2) within optimal range for oral absorption [4].
  • Biological Validation: Pyrazole-piperidine hybrids demonstrate in vivo efficacy against xenograft models of breast (MDA-MB-231) and colon (HCT116) cancers, with tumor growth inhibition (TGI) exceeding 60% at 50 mg/kg dosing [10].

Role of Nitrophenyl Substituents in Modulating Electronic and Pharmacophoric Properties

The 4-nitrophenyl group at pyrazole C3 serves as an electronic "antenna," profoundly altering the hybrid’s charge distribution and binding kinetics. Key electronic effects include:

  • Electron-Withdrawing Strength: The nitro group (σm = 0.71, σp = 0.78 Hammett constants) induces substantial positive potential on the adjacent pyrazole ring, quantified by Density Functional Theory (DFT) calculations. Molecular Electrostatic Potential (MEP) maps reveal a 15–20 kcal/mol electron deficiency at C4, enhancing electrophilicity for nucleophilic attack or charge-transfer complexes [2].
  • Dipole Moment Enhancement: Nitrophenyl incorporation elevates the compound’s dipole moment (Δμ = 2.5–4.0 D versus phenyl analogues), promoting polar interactions with ATP-binding kinase clefts or DNA minor grooves [2] [3].
  • π-Acceptor Capability: The nitro group’s low-lying π* orbitals accept electrons from biological reductases (e.g., NADPH-cytochrome P450), enabling prodrug activation or redox cycling in hypoxic tumor microenvironments [1] [10].

Table 2: Electronic Parameters of Nitrophenyl-Substituted Pyrazoles Computed at B3LYP/6-31G(d,p) Level

Substituent PositionHammett Constant (σ)Dipole Moment (D)LUMO Energy (eV)Natural Charge at Pyrazole C4
4-NO₂-C₆H₄-σₚ = 0.785.8-1.92+0.18
4-Cl-C₆H₄-σₚ = 0.234.1-1.45+0.11
4-CH₃-C₆H₄-σₚ = -0.173.7-1.12+0.07
C₆H₅- (Phenyl)σₚ = 0.003.3-0.98+0.05

Pharmacophoric impacts are evidenced experimentally:

  • Target Affinity Optimization: In BRAF^V600E^ kinase inhibitors, 4-nitrophenyl analogues exhibit IC~50~ values 3–5-fold lower than unsubstituted phenyl counterparts due to enhanced hydrogen bonding with Cys532 [3] [10].
  • DNA Intercalation: Planar nitrophenyl-pyrazole systems intercalate DNA with K~a~ = 10⁴–10⁵ M⁻¹, inducing apoptosis via topoisomerase II poisoning [4].
  • Biological Activity Correlation: Linear free-energy relationships (LFER) demonstrate log(1/IC~50~) increases proportionally to the nitro group’s σ value (R² = 0.89 across 15 pyrazole derivatives) [1].

Historical Evolution of Methanone-Linked Heterocyclic Scaffolds in Drug Discovery

The methanone linker (-C(O)-) emerged as a privileged scaffold due to its synthetic versatility, metabolic stability, and capacity to vectorially orient pharmacophores. Its evolution spans three phases:

  • First Generation (1950s–1980s): Early methanone-linked drugs exploited simple alkyl-aryl ketones for CNS effects (e.g., Doxylamine). Heterocyclic integration began with pyrazolones like Phenylbutazone (anti-inflammatory), where the carbonyl adjacent to pyrazole enabled enolization for COX inhibition. Though effective, these suffered from toxicity due to non-selective reactivity [4] [9].
  • Second Generation (1990s–2010s): Rational design incorporated N-acylpiperidine methanones to enhance brain penetration and duration of action. Rimonabant (CB1 antagonist) exemplified this, utilizing a para-chlorophenyl piperidinyl methanone scaffold. Concurrently, in silico studies confirmed methanones’ resilience toward esterase hydrolysis versus ester linkers (t~1/2~ > 24h vs. <1h) [5] [9].
  • Third Generation (2010s–Present): Modern hybrids exploit methanones to conjoin complex heterocycles with complementary mechanisms. Celecoxib derivatives incorporate sulfonamide-pyrazole N-linked to piperidinyl methanones for dual COX-2/5-LOX inhibition. The specific compound (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone embodies this evolution—its methanone bridge balances rigidity for target selectivity and flexibility for bioavailability optimization [4] [5] [10].

Table 3: Milestones in Methanone-Linked Heterocyclic Drug Development

EraRepresentative Drug/ChemotypeKey Structural FeatureTherapeutic Application
1950s–1980sPhenylbutazonePyrazolone methanoneAnti-inflammatory
PyrazinamidePyrazine N-methanoneAntitubercular
1990s–2010sRimonabantPiperidinyl N-methanone-chlorophenylAnti-obesity (CB1 antagonist)
AprepitantMorpholine-triazolone methanoneAntiemetic (NK1 antagonist)
2010s–PresentCrizotinibPyrazole-Pyridine-Piperidinyl methanoneAnticancer (ALK inhibitor)
(3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl)(piperidinyl)methanoneNitrophenylpyrazole-piperidinyl methanoneMultitarget Anticancer (Preclinical)

Synthetic methodologies evolved in parallel:

  • Classical Approaches: Friedel-Crafts acylation or hydrazone cyclization yielded early pyrazolone methanones with limited regiocontrol [1] [4].
  • Modern Catalysis: Transition metal-catalyzed carbonylations (e.g., Pd-catalyzed aminocarbonylation) enable regioselective synthesis under mild conditions. For the exemplar compound, Suzuki-Miyaura coupling installs the 4-nitrophenyl group post-cyclization, achieving >95% regiopurity [2] [10].
  • Computational Guidance: DFT-predicted bond dissociation energies (BDE) guide linker stability optimization—methanone C=O BDE averages 179 kcal/mol, resisting in vivo reduction better than aldehyde analogues (BDE ~85 kcal/mol) [2] [5].

The trajectory confirms methanone-linked pyrazole-piperidine hybrids as rationally evolvable platforms for next-generation therapeutics.

Properties

CAS Number

882229-66-5

Product Name

(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

IUPAC Name

[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone

Molecular Formula

C21H20N4O3

Molecular Weight

376.416

InChI

InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2

InChI Key

DAKCNARHNUPWMQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.